3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 3 and a furan-pyrazole hybrid moiety at position 3. The benzodioxole ring enhances lipophilicity and aromatic interactions, while the furan-pyrazole substituent contributes to π-π stacking and hydrogen-bonding capabilities. This compound has demonstrated significant antiparasitic activity, particularly against Entamoeba histolytica (IC50: 1.09 μM), as reported in recent studies . Its structural complexity and bioactivity make it a promising candidate for further pharmacological exploration.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c1-2-12(21-5-1)10-7-11(19-18-10)16-17-15(20-24-16)9-3-4-13-14(6-9)23-8-22-13/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENITJLAVQMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=NN4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole and furan-2-yl precursors. These precursors are then subjected to cyclization reactions to form the pyrazole and oxadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Antiparasitic Efficacy
Key Findings :
- The 1,2,4-oxadiazole core in the target compound shows marginally lower activity compared to the 1,4,2-dioxazole isomer (IC50: 1.09 vs. 1.05 μM), suggesting that heterocycle geometry impacts target binding .
- Substitution with pyridine (vs. furan-pyrazole) reduces activity slightly, highlighting the importance of the pyrazole ring for optimal interactions .
Antimicrobial Pyrazole and Oxadiazole Derivatives
Table 2: Antimicrobial Activity of Structural Analogues
Key Findings :
- Dihydropyrazole derivatives with halogenated aryl groups exhibit potent antibacterial activity (MIC: 8.0 μg/mL), likely due to enhanced membrane penetration .
- The absence of antimicrobial data for the target compound suggests a need for expanded testing to evaluate its spectrum of activity.
Heterocyclic Hybrids in Anticancer and Antitubercular Research
Table 3: Activity Against Cancer and Tuberculosis Targets
Key Findings :
- The thioxothiazolidinone-furan hybrid shows moderate antitubercular activity, emphasizing the role of sulfur-containing moieties in targeting bacterial enzymes .
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its cytotoxicity, antiparasitic effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.28 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a furan ring attached to a pyrazole core, linked through an oxadiazole group. This unique combination of functional groups is hypothesized to contribute to its diverse biological activities.
Cytotoxicity
Recent studies have indicated that compounds containing the pyrazole and oxadiazole structures exhibit varying degrees of cytotoxicity against different cell lines. For instance, a study assessing the cytotoxic effects on human fibroblast cells (MRC-5) found that several derivatives of pyrazoles showed significant cytotoxicity at concentrations ranging from 20 µM to 64 µM .
| Compound | Cell Line | EC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MRC-5 | 28 | Moderate cytotoxicity observed |
| Other Pyrazole Derivatives | MRC-5 | 20 - 64 | Significant cytotoxicity |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties against protozoan parasites such as Trypanosoma cruzi, Leishmania infantum, and T. brucei. The results demonstrated that certain derivatives exhibited low micromolar potencies against these parasites while displaying minimal toxicity towards human cells .
| Parasite | Compound | EC50 (µM) | Observations |
|---|---|---|---|
| T. cruzi | This compound | 2.23 | Effective against Chagas disease |
| Leishmania infantum | Similar Derivative | 1.50 | Potential treatment for visceral leishmaniasis |
The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways. For example:
- Autophagy Induction : Some studies suggest that compounds related to this structure may induce autophagy in cancer cells, potentially leading to increased cell death .
Case Studies
In a high-throughput screening campaign aimed at identifying autophagy inducers among pyrazole derivatives, this compound was noted for its significant activity. Further investigations revealed that while it induced autophagy, it also raised concerns regarding its cytotoxic effects at similar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
